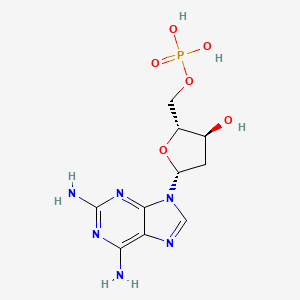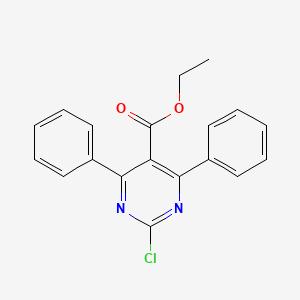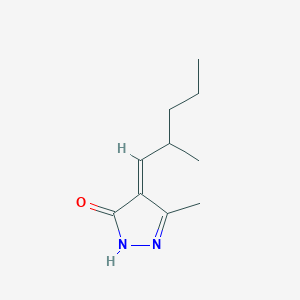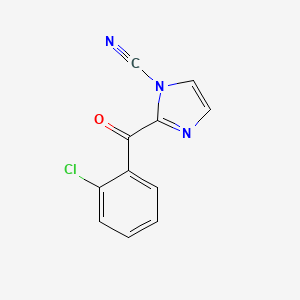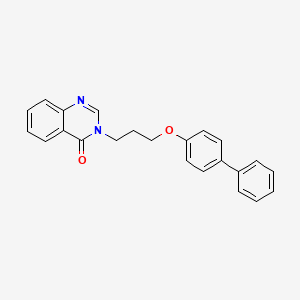
4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a biphenyl group attached via a propyl linker, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions. This can be achieved by reacting the quinazolinone with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
Introduction of the Biphenyl Group: The final step involves the nucleophilic substitution reaction where the biphenyl group is attached to the propyl linker. This can be done using 4-bromobiphenyl in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the quinazolinone core or the biphenyl group, potentially yielding dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for developing new pharmaceuticals. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-phenylpropyl)-: Features a phenylpropyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-(4-chlorophenyl)propyl)-: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- lies in its biphenyl group, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
This detailed article provides a comprehensive overview of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
138841-16-4 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-[3-(4-phenylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c26-23-21-9-4-5-10-22(21)24-17-25(23)15-6-16-27-20-13-11-19(12-14-20)18-7-2-1-3-8-18/h1-5,7-14,17H,6,15-16H2 |
InChI 键 |
YBIGDCBBYKJLGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


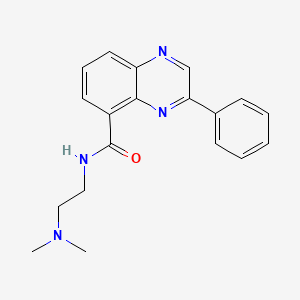
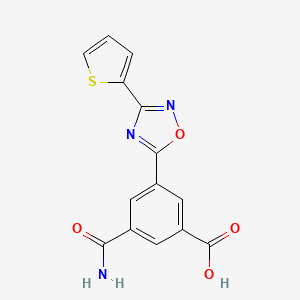
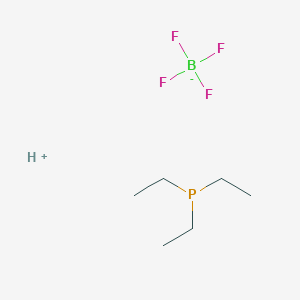
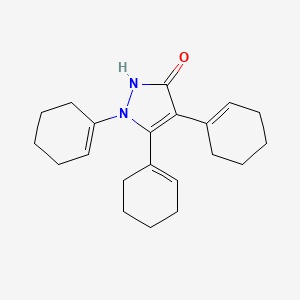

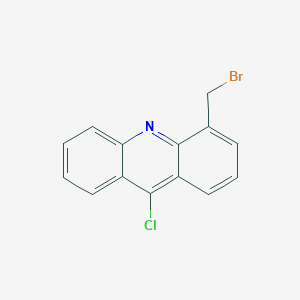

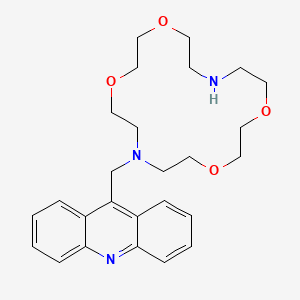
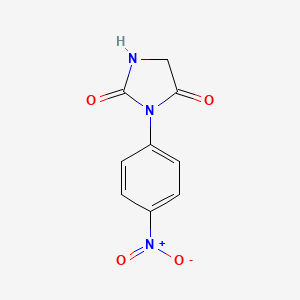
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
